N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a synthetic small molecule characterized by a fused chromeno[2,3-D]pyrimidine core, a thioether-linked acetamide side chain, and a 2,6-dimethylphenyl substituent. The chromenopyrimidine scaffold provides structural rigidity and aromaticity, which may enhance binding affinity to biological targets through π-π stacking or hydrophobic interactions. The thioether group (C–S–C) contributes to moderate polarity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-17-9-7-10-18(2)24(17)29-23(32)16-34-28-22-15-21-14-8-11-19(3)25(21)33-27(22)30-26(31-28)20-12-5-4-6-13-20/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMBEGULQHFXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the chromeno-pyrimidine core and subsequent attachment of the dimethylphenyl and sulfanyl groups. Reaction conditions often require the use of organic solvents and catalysts to optimize yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, influencing various biological pathways including signal transduction and gene expression.
Pharmacological Studies
Research has indicated several pharmacological properties associated with this compound:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant effects. For instance, compounds with similar structural motifs have shown efficacy in animal models for epilepsy, indicating that modifications in the chromeno-pyrimidine structure can enhance therapeutic potential .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, its sulfanyl group may enhance binding affinity to target enzymes, leading to effective inhibition .
- Cytotoxicity : Studies have assessed the cytotoxic effects of related compounds on various cell lines. While some derivatives exhibited cytotoxicity at higher concentrations, others were found to be non-toxic, suggesting a selective action mechanism .
Case Studies
Several case studies have been documented regarding the biological evaluation of compounds similar to this compound:
- Study on Anticonvulsant Properties : A study involving the assessment of various derivatives found that certain structural modifications led to significant anticonvulsant activity in maximal electroshock (MES) tests. Compounds that incorporated specific functional groups demonstrated enhanced efficacy compared to their analogs .
- Inhibition of Type III Secretion System : Another study focused on the inhibition of bacterial secretion systems, where related compounds were screened for their ability to inhibit virulence factors in pathogens. The structure-function relationship highlighted the importance of specific moieties in enhancing inhibitory activity .
Data Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogous molecules from the evidence:
Substituent Effects
- Aromatic Substituents: The 2,6-dimethylphenyl group in the target compound provides steric shielding and electron-donating effects, which may reduce oxidative metabolism compared to the 2,3-dichlorophenyl group in ’s compound. In ’s C F6, the pyridin-2-yl sulfamoyl group introduces hydrogen-bonding capacity (via SO2NH), enhancing solubility but possibly reducing blood-brain barrier penetration compared to the thioether-linked target compound .
- Core Heterocycles: The chromenopyrimidine core in the target compound is more planar and rigid than the dihydropyrimidinone in or the dioxoisoindoline in . This rigidity may improve binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) . The cyclopentyl group in ’s compound increases lipophilicity, contrasting with the aromatic dimethylphenyl group in the target compound, which balances hydrophobicity and π-interactions .
Sulfur Linkage and Polarity
- Thioether vs. Sulfonamide: The thioether group in the target compound is less polar than the sulfonamide linkages in and . This may favor better membrane permeability but lower aqueous solubility. Sulfonamides, with their strong hydrogen-bonding capacity, are often associated with longer plasma half-lives but may require formulation aids for absorption . ’s compound shares the thioether linkage but lacks the fused chromenopyrimidine system, highlighting how core structure modulates overall bioactivity .
Thermal and Spectroscopic Properties
- Melting Points: ’s compound has a melting point of 230°C, suggesting high crystallinity due to hydrogen bonding (NHCO, C=O groups). The target compound’s melting point is unreported, but its chromenopyrimidine core may similarly promote crystalline packing .
- Spectroscopic Signatures :
- IR data from shows SO2 stretching at 1378 cm⁻¹ and 1156 cm⁻¹, absent in the thioether-containing target compound. The target’s IR spectrum would instead show C–S stretches near 600–700 cm⁻¹ .
- NMR signals for the 2,6-dimethylphenyl group (δ ~2.19 ppm for CH3) contrast with ’s 2,3-dichlorophenyl signals (δ ~7.28–7.82 ppm for aromatic H), reflecting substituent electronic environments .
Research Implications and Gaps
While structural comparisons provide insights into physicochemical properties, pharmacological data (e.g., IC50, toxicity) for the target compound are absent in the evidence. Future studies should focus on:
Activity Profiling : Testing against targets such as kinases, antimicrobials, or cancer cell lines.
ADME Studies : Comparing metabolic stability (e.g., CYP450 interactions) with sulfonamide and dichlorophenyl analogs.
Crystallography : Using SHELX-based methods (as in ) to resolve 3D structure and binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
